Enhanced Potency of CpCDPK1/TgCDPK1-IN-3 Relative to Early Pyrazolopyrimidine Lead Compound 3
CpCDPK1/TgCDPK1-IN-3 (Compound 20, IC50 = 3.0 nM for CpCDPK1 and 3.6 nM for TgCDPK1) exhibits substantially greater potency compared to the earlier lead compound 3 (IC50 = 130 ± 40 nM for CpCDPK1 and 150 ± 20 nM for TgCDPK1), representing an approximately 40-fold improvement in inhibitory activity against both parasite kinases [1].
| Evidence Dimension | IC50 potency against parasite CDPK1 enzymes |
|---|---|
| Target Compound Data | CpCDPK1: 0.003 µM (3.0 nM); TgCDPK1: 0.0036 µM (3.6 nM) |
| Comparator Or Baseline | Compound 3: CpCDPK1 IC50 = 130 ± 40 nM; TgCDPK1 IC50 = 150 ± 20 nM |
| Quantified Difference | ~40-fold lower IC50 for IN-3 versus compound 3 |
| Conditions | Kinase inhibition assay using recombinant CpCDPK1 and TgCDPK1 enzymes; both compounds evaluated within the same pyrazolopyrimidine SAR series |
Why This Matters
The 40-fold potency gain directly reduces the compound quantity required for experimental inhibition, lowering per-assay cost and enabling studies at lower working concentrations.
- [1] Murphy RC, Ojo KK, Larson ET, et al. Discovery of Potent and Selective Inhibitors of CDPK1 from C. parvum and T. gondii. ACS Med Chem Lett. 2010;1(7):331-335. doi:10.1021/ml100096t View Source
